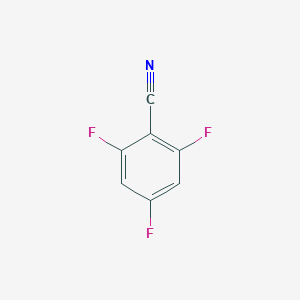

2,4,6-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFGTCCOJIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353182 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-37-0 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4,6-Trifluorobenzonitrile in Modern Chemistry

This compound, identified by its CAS Number 96606-37-0, is a halogenated aromatic nitrile that has emerged as a pivotal building block in synthetic organic chemistry. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms symmetrically positioned on the benzene ring, render it a versatile intermediate in the synthesis of a wide array of functional molecules. This compound is of particular interest to researchers in drug discovery and agrochemical development, where the incorporation of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The nitrile functional group further provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive overview of the core physical properties of this compound, providing researchers with the essential data and methodologies for its effective utilization in the laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is paramount for its safe handling, storage, and application in chemical synthesis. The key physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃N | [1] |

| Molecular Weight | 157.09 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 57-61 °C | [2] |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [3] |

| 92 °C (pressure not specified) | [2] | |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 54.5 ± 25.9 °C (method not specified) | [3] |

| 92 °C (method not specified) | [2] | |

| Not applicable | ||

| Purity (typical) | ≥98.0% | [3] |

Note on Discrepancies: The observed variations in boiling point and flash point may be attributed to measurements conducted under different experimental conditions (e.g., pressure for boiling point) or utilizing different methodologies for flash point determination. For critical applications, it is recommended to determine these properties under the specific conditions of the intended use.

Spectroscopic and Chromatographic Characterization

The precise identification and purity assessment of this compound are crucial for its application in synthesis. This section details the expected spectroscopic and chromatographic profiles of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the symmetrical nature of the molecule. A single signal, a triplet of triplets, is expected for the two equivalent aromatic protons. The splitting pattern arises from coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, four distinct signals are anticipated: one for the nitrile carbon, one for the carbon bearing the nitrile group, one for the carbons bearing fluorine atoms, and one for the carbons bearing hydrogen atoms. The carbon signals will exhibit splitting due to coupling with fluorine atoms.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two signals are expected due to the two different fluorine environments (the fluorine at the 4-position and the two equivalent fluorines at the 2- and 6-positions).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Additionally, strong absorption bands corresponding to C-F stretching vibrations will be present, usually in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (157.09). Common fragmentation pathways may involve the loss of the nitrile group or fluorine atoms, leading to characteristic fragment ions.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively separate the target compound from any impurities. The retention time of this compound will be dependent on the specific column and analytical conditions employed.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range is indicative of high purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[4] Place a small amount of the crystalline solid on a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.[6]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 57-61 °C), set the initial temperature to about 10-15 °C below this range.

-

Heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[5]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Caption: Workflow for Melting Point Determination.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for quantifying the purity of volatile and semi-volatile compounds.

Principle: The sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase and a mobile gas phase. A detector measures the quantity of each component as it elutes from the column.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable for this analysis.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation of components with different boiling points. A typical program might start at a lower temperature and ramp up to a final temperature.

-

Detector Temperature: Maintained at a higher temperature than the final oven temperature to prevent condensation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as acetone or dichloromethane. A typical concentration is approximately 1 mg/mL.

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C), detector temperature (e.g., 280 °C), and carrier gas flow rate according to the instrument's operating manual and the chosen column.

-

Program the oven temperature. For example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Acquire the chromatogram.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard).

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Self-Validation: The method's validity is ensured by running a solvent blank to check for system contamination and a known standard to verify retention time and detector response. The sharpness and symmetry of the main peak are also indicators of good chromatographic performance.

Caption: Workflow for GC Purity Analysis.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While detailed quantitative data is not extensively published, qualitative observations indicate its solubility in common organic solvents.

-

Methanol: Soluble

-

Acetone: Expected to be soluble

-

Dichloromethane: Expected to be soluble

-

Toluene: Expected to be soluble

-

Water: Expected to have low solubility due to its nonpolar aromatic ring, although the polar nitrile group may impart slight solubility.

For precise applications, it is recommended that researchers determine the solubility in their specific solvent system of interest.

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized through fluorination reactions of polychlorinated benzonitriles. One common starting material is pentachlorobenzonitrile, which undergoes a halogen exchange reaction with a fluoride source, such as potassium fluoride, often in a high-boiling polar aprotic solvent like sulfolane.[5] The reaction may proceed through intermediate species like 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Reactivity Profile

The reactivity of this compound is dominated by the interplay between the electron-withdrawing effects of the three fluorine atoms and the nitrile group.

-

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated towards nucleophilic attack due to the strong inductive and mesomeric effects of the fluorine and nitrile substituents. The fluorine atoms, particularly at the 2- and 6-positions (ortho to the nitrile), are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reactivity makes this compound an excellent precursor for the synthesis of highly substituted aromatic compounds.

-

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (benzylamine derivative) using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This provides a route to 2,4,6-trifluorobenzylamine, another important synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique set of physical and chemical properties. Its trifluorinated aromatic core and reactive nitrile handle make it a sought-after building block in the development of novel pharmaceuticals and agrochemicals. A comprehensive understanding of its physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a framework for the in-house verification of these critical parameters, ensuring the quality and consistency required for high-level scientific investigation.

References

- Exploring this compound: Properties and Applications. (n.d.).

- This compound | C7H2F3N | CID 737177. (n.d.). PubChem.

- DETERMINATION OF MELTING POINTS. (n.d.).

- Melting Point. (n.d.). Shivaji College.

- Melting point determination. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Exploring this compound: Properties and Applications. (n.d.).

- SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.).

- CARB Standard Operating Procedure for the Determination of Compounds Found in Consumer Products Using Gas Chromatography, SAS07. (2023, November 16).

- GC Fid Sop. (n.d.). Scribd.

- This compound: A Key Building Block in Pharmaceutical Synthesis. (2025, December 19).

Sources

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0) for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2,4,6-Trifluorobenzonitrile, a pivotal fluorinated building block in modern organic synthesis. With its unique electronic properties conferred by the symmetric trifluorination pattern, this compound exhibits exceptional reactivity in key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing its synthesis and reactivity, provide detailed, field-proven protocols for its use, and present a case study on its application in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry and materials science, enabling the strategic and effective incorporation of this versatile synthon into complex molecular architectures.

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound (CAS No. 96606-37-0) has emerged as a particularly valuable intermediate in this context.[1] Its symmetrically substituted trifluorinated ring, combined with the versatile nitrile functional group, provides a highly activated and predictable platform for constructing complex molecules for the pharmaceutical and agrochemical industries.[3][4] This guide will elucidate the chemical principles and practical applications that make this compound an indispensable tool for the contemporary synthetic chemist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is paramount for its effective use and quality control.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature, facilitating ease of handling and storage.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 96606-37-0 | [3] |

| Molecular Formula | C₇H₂F₃N | [3] |

| Molecular Weight | 157.09 g/mol | |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 59-63 °C | |

| Boiling Point | ~179 °C | [4] |

| Purity (Typical) | ≥97-98% (GC) | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for identity confirmation and purity assessment. Below are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetric substitution pattern leads to a simplified NMR spectrum.

-

¹H NMR: A single signal is expected for the two equivalent aromatic protons.

-

δ (ppm): ~7.1-7.3 (triplet, JHF ≈ 7-8 Hz)

-

Causality: The two aromatic protons (H-3 and H-5) are chemically equivalent. The signal appears as a triplet due to coupling with the two adjacent fluorine atoms (F-2 and F-6) and the more distant fluorine (F-4).

-

-

¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the C2/C6 and C4 positions.[5][6]

-

δ (ppm) for F-2/F-6: ~ -100 to -110 ppm (referenced to CFCl₃)

-

δ (ppm) for F-4: ~ -95 to -105 ppm (referenced to CFCl₃)

-

Causality: The chemical shifts of fluorine are highly sensitive to their electronic environment.[6] The ortho (F-2, F-6) and para (F-4) fluorines are in non-equivalent positions relative to the nitrile group, resulting in different chemical shifts.

-

-

¹³C NMR: Due to symmetry, four distinct carbon signals are expected.

-

Signals will show characteristic large C-F coupling constants (JCF).

-

Infrared (IR) Spectroscopy:

-

~2240 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch.

-

~1600-1620 cm⁻¹: Absorptions corresponding to aromatic C=C stretching.

-

~1100-1300 cm⁻¹: Strong absorptions due to C-F stretching.

Synthesis of this compound

The most common industrial synthesis involves a halogen exchange (HALEX) reaction starting from a readily available polychlorinated precursor. A representative procedure starting from 1,3,5-trichlorobenzene provides a reliable route to the key intermediate 1,3,5-trifluorobenzene, which can then be converted to the target molecule.

Illustrative Synthesis from 1,3,5-Trichlorobenzene

The synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene is a high-temperature halogen exchange reaction.[7] While direct cyanation of 1,3,5-trifluorobenzene is challenging, this intermediate is crucial for subsequent functionalization. A more direct patented route involves the dechlorination and hydrogenation of 3,5-dichloro-2,4,6-trifluorobenzonitrile.

The following protocol outlines a conceptual pathway based on established chemical transformations.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Synthesis of 1,3,5-Trifluorobenzene[7]

-

Self-Validating System: This protocol is based on a patented industrial process, ensuring its robustness. The progress can be monitored by GC analysis of aliquots to track the disappearance of starting material and the appearance of product and intermediates.

-

Step 1: Reaction Setup: In a suitable autoclave, charge 1,3,5-trichlorobenzene (1.0 equiv), dry potassium fluoride (KF, ~3.5-4.5 equiv), a high-boiling polar aprotic solvent such as sulfolane, and a phase-transfer catalyst.

-

Step 2: Halogen Exchange: Seal the autoclave and heat the mixture to approximately 220 °C with vigorous stirring for 24-48 hours. The reaction must be conducted under anhydrous conditions to prevent side reactions.

-

Step 3: Workup and Purification: After cooling, the product is isolated by distillation from the reaction mixture under reduced pressure. The crude distillate, containing 1,3,5-trifluorobenzene and partially fluorinated intermediates, is then purified by fractional distillation.[7]

Subsequent conversion to this compound would involve a multi-step sequence not detailed here, but the preparation of the core trifluorinated ring is the critical transformation.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr Mechanism: An Electron-Deficient Arena

The SNAr reaction is the mirror opposite of the more common electrophilic aromatic substitution.[8] It proceeds via a two-step addition-elimination mechanism.[9][10]

-

Addition (Rate-Determining Step): A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11]

-

Elimination (Fast Step): The aromaticity is restored by the expulsion of a fluoride ion, which is a competent leaving group in this context.

Caption: The Addition-Elimination (SNAr) mechanism pathway.

Causality Behind Reactivity:

-

Inductive Effect: The three highly electronegative fluorine atoms and the electron-withdrawing nitrile group (-I effect) synergistically pull electron density from the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[12]

-

Resonance Stabilization: The electron-withdrawing groups, particularly those ortho and para to the site of attack, stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] In this compound, attack at any of the fluorinated carbons allows for this crucial stabilization.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[2] The high electronegativity of fluorine actually accelerates the reaction by making the carbon atom more electrophilic, making fluoride an excellent leaving group in this mechanistic context.[11]

Key Synthetic Applications & Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

A frequent and high-yield application is the reaction with primary or secondary amines to form substituted aminobenzonitriles. These products are valuable intermediates, for instance, in the synthesis of quinoline-based kinase inhibitors.[13][14]

Experimental Protocol: Synthesis of 4-Amino-2,6-difluorobenzonitrile Derivatives

This protocol is a representative procedure for the regioselective substitution of the para-fluorine atom, which is often the most reactive site.

-

Self-Validating System: The reaction can be monitored by TLC or LC-MS, observing the consumption of this compound and the appearance of a new, more polar product spot. The identity of the product can be confirmed by ¹H NMR (disappearance of the triplet and appearance of a new doublet for the remaining aromatic protons) and ¹⁹F NMR.

-

Step 1: Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Step 2: Amine Addition: Add the desired amine (1.1-1.2 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).

-

Step 3: Reaction: Heat the mixture to 80-100 °C. The reaction is typically complete within 2-12 hours.

-

Step 4: Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr is dominant, the C-F bonds can also participate in cross-coupling reactions, although this typically requires harsher conditions or specialized catalysts compared to C-Br or C-I bonds. The Suzuki-Miyaura reaction allows for the formation of C-C bonds, creating biaryl structures.

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-Aryl-2,6-difluorobenzonitrile

-

Self-Validating System: Progress is monitored by LC-MS, tracking the consumption of the starting material and the emergence of the product peak with the expected molecular weight.

-

Step 1: Reagents and Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2-1.5 equiv), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

-

Step 2: Solvent and Substrate Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add this compound (1.0 equiv) followed by a degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio).

-

Step 3: Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction times can range from 4 to 24 hours.

-

Step 4: Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[15]

Case Study: Application in Kinase Inhibitor Synthesis

Fluorinated benzonitriles are prominent scaffolds in the development of tyrosine kinase inhibitors. For example, the 4-anilino-3-quinolinecarbonitrile core, present in the FDA-approved drug Bosutinib , is often constructed using fluorinated intermediates.[16][17] While many reported syntheses of Bosutinib itself start from other materials, the facile displacement of the fluorine in intermediates like 4-amino-7-fluoro-3-quinolinecarbonitrile derivatives demonstrates the core principle.[13] The reaction of such a 7-fluoroquinoline with an amine proceeds via an SNAr mechanism, showcasing the utility of the C-F bond as a reactive handle for late-stage functionalization to build molecular complexity and modulate biological activity.[13][14]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for reproducible synthetic outcomes. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for this volatile and thermally stable compound.

| Parameter | Condition |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10-20 °C/min to 280 °C |

| Detector | Mass Spectrometer (EI mode) or Flame Ionization Detector (FID) |

-

Causality: A non-polar column separates compounds based on boiling point. The temperature ramp ensures elution of the analyte with good peak shape. MS detection provides definitive identification through its characteristic mass spectrum and fragmentation pattern.[18][19]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is also effective for purity analysis.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or a Pentafluorophenyl (PFP) column for enhanced selectivity with fluorinated compounds.[20][21] |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Gradient | e.g., 40% to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

-

Causality: The C18 stationary phase separates compounds based on hydrophobicity. A gradient elution is necessary to elute the moderately polar analyte from the column in a reasonable time with good resolution from potential impurities. A PFP column can offer alternative selectivity based on dipole-dipole and π-π interactions, which can be advantageous for separating closely related fluorinated isomers.[20][21]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its highly activated aromatic ring, a direct consequence of the symmetric trifluorination and the electron-withdrawing nitrile group, makes it an exceptional substrate for nucleophilic aromatic substitution reactions. This predictable reactivity, coupled with its utility in forming C-C bonds via cross-coupling, provides chemists with a reliable platform for the synthesis of complex molecules with applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively leverage the unique properties of this important chemical intermediate.

References

[3] Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from Google Search. [1] this compound: A Key Building Block in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from Google Search. [4] this compound. (n.d.). Chem-Impex. Retrieved from Google Search. [20] Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. (n.d.). Benchchem. Retrieved from Google Search. [16] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic acid. (2010). Molecules. Retrieved from PubMed. [13] Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. (n.d.). PubMed. Retrieved from Google Search. [17] New Route for the synthesis of Bosutinib. (n.d.). Der Pharma Chemica. Retrieved from Google Search. [18] A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (n.d.). Benchchem. Retrieved from Google Search. [11] Nucleophilic Aromatic Substitution. (n.d.). NPTEL. Retrieved from Google Search. [5] Electronic Supplementary Materials. (n.d.). The Royal Society of Chemistry. Retrieved from Google Search. [8] Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from Google Search. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. Retrieved from Google Search. [15] Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem. Retrieved from Google Search. [9] SNAr reaction mechanism. (2020). YouTube. Retrieved from Google Search. [10] The Reaction Energy Diagram Of SNAr. (2018). Master Organic Chemistry. Retrieved from Google Search. [12] Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from Google Search. [22] Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. (2008). PubMed. Retrieved from Google Search. [23] Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile. (n.d.). Google Patents. Retrieved from Google Search. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. (n.d.). SciSpace. Retrieved from Google Search. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from Google Search. [24] Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (n.d.). Organic Syntheses. Retrieved from Google Search. [6] Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from Google Search. [7] 1,3,5-Trifluorobenzene synthesis. (n.d.). ChemicalBook. Retrieved from Google Search. [21] Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025). ResearchGate. Retrieved from Google Search. [25] 96606-37-0|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved from Google Search. [26] 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from Google Search. [27] this compound 97 96606-37-0. (n.d.). Sigma-Aldrich. Retrieved from Google Search. [28] 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from Google Search. [29] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. Retrieved from Google Search. [2] Incorporating the trifluoromethyl (-CF3) group into organic compounds is crucial in modern drug design. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from Google Search. this compound 97 96606-37-0. (n.d.). Sigma-Aldrich. Retrieved from Google Search. [30] 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from Google Search. this compound 97 96606-37-0. (n.d.). Sigma-Aldrich. Retrieved from Google Search. [31] HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Retrieved from Google Search. [32] this compound | C7H2F3N | CID 737177. (n.d.). PubChem. Retrieved from Google Search. [19] A Comparative Guide to the Quantification of 2,3-Dichloronitrobenzene: GC-MS vs. HPLC-UV. (n.d.). Benchchem. Retrieved from Google Search. [33] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters. Retrieved from Google Search. [34] Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from Google Search.

Sources

- 1. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rsc.org [rsc.org]

- 6. biophysics.org [biophysics.org]

- 7. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. tcichemicals.com [tcichemicals.com]

- 27. vapourtec.com [vapourtec.com]

- 28. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]

- 31. helixchrom.com [helixchrom.com]

- 32. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 34. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile for Advanced Research and Pharmaceutical Development

Abstract: This guide provides an in-depth technical overview of 2,4,6-Trifluorobenzonitrile (TFBN), a pivotal fluorinated intermediate in modern organic synthesis. We will move beyond simple data recitation to explore the compound's core molecular characteristics, its strategic importance in medicinal chemistry, and the mechanistic principles guiding its synthesis and application. This document is intended for researchers, chemists, and drug development professionals who require a functional understanding of TFBN, from its fundamental properties, including its molecular weight, to practical, field-tested protocols for its handling and analysis. We will detail the causality behind experimental choices, ensuring that the provided methodologies are robust and self-validating.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 96606-37-0, is a polysubstituted aromatic compound whose utility is derived from the unique interplay between its electron-withdrawing nitrile group and the three fluorine atoms adorning the benzene ring.[1][2] The precise mass and structural arrangement of these functional groups dictate the molecule's reactivity, stability, and physical characteristics.

The molecular weight of a compound is a fundamental constant, critical for stoichiometric calculations in reaction planning and for analytical characterization. The molecular weight of this compound is 157.09 g/mol .[2] This value is derived from its molecular formula, C₇H₂F₃N.[1][2]

A summary of its essential physicochemical properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 157.09 g/mol | [2][3] |

| Molecular Formula | C₇H₂F₃N | [1][2] |

| CAS Number | 96606-37-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 57-63 °C | [1][3][4] |

| Boiling Point | 166.5 - 179 °C | [1][4][5] |

| Purity | Typically ≥97-98% | [6] |

| InChI Key | HTKFGTCCOJIUIK-UHFFFAOYSA-N | [2][3] |

graph "2_4_6_Trifluorobenzonitrile_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.81,-2!"]; C4 [pos="0.81,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"]; // Center point for CN// Substituent nodes N [label="N", pos="0,2.5!"]; F1 [label="F", pos="-2.3, -0.75!"]; F2 [label="F", pos="2.3, -0.75!"]; F3 [label="F", pos="0,-3!"]; // Invisible nodes for ring structure node [shape=point, width=0, height=0]; p1 [pos="-0.65, -0.375!"]; p2 [pos="0.65, -0.375!"]; p3 [pos="1.05, -1.375!"]; p4 [pos="0, -2!"]; p5 [pos="-1.05, -1.375!"]; p6 [pos="0, 0.75!"]; // Draw bonds C1 -- C6 [label=" C"]; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; // Double bonds in ring edge [style=bold]; C6 -- p1 -- C2; C5 -- p3 -- C4; C3 -- p5 -- C2; // Substituent bonds C1 -- N [style=bold]; C2 -- F1; C4 -- F3; C5 -- F2; // Add labels to ring carbons for clarity node [shape=none, fontcolor="#5F6368"]; label_C1 [label="1", pos="-0.3, 0.75!"]; label_C2 [label="2", pos="-1.1, 0!"]; label_C3 [label="3", pos="-0.8, -1.3!"]; label_C4 [label="4", pos="0.8, -1.3!"]; label_C5 [label="5", pos="1.1, 0!"]; label_C6 [label="6", pos="0.3, 0.75!"];

}

Caption: 2D structure of this compound.

Strategic Importance in Medicinal Chemistry and Materials Science

The prevalence of fluorinated compounds in modern pharmaceuticals is a direct result of the unique and beneficial properties that fluorine atoms confer upon a molecule.[1] this compound serves as a premier building block for introducing a trifluorinated phenyl moiety, a structure highly valued in drug design.[5][6]

Causality Behind Fluorine's Utility in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[6]

-

Enhanced Lipophilicity: Fluorine substitution significantly increases the lipophilicity of a molecule.[1][6] This is a critical parameter that can improve a drug's ability to cross cell membranes and reach its biological target.[4]

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be strategically used to optimize drug-receptor interactions or improve aqueous solubility.

-

Conformational Control: Fluorine atoms can induce specific molecular conformations through steric or electrostatic interactions, locking the molecule into a bioactive shape that enhances its binding affinity to a target protein.[6]

Beyond pharmaceuticals, TFBN is also utilized in the synthesis of high-performance agrochemicals, such as herbicides and pesticides, where enhanced stability and effectiveness are paramount.[4][5] In materials science, its fluorinated structure is leveraged to produce specialty polymers and coatings with superior chemical resistance and thermal stability.[4][5]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (NAS) reaction, often referred to as a halogen exchange (Halex) reaction. A common industrial approach involves the displacement of chlorine atoms from a polychlorinated benzonitrile precursor with fluoride ions.

The choice of reactants and conditions is critical for achieving high yield and purity.

-

Starting Material: A precursor like 2,4,6-Trichlorobenzonitrile is commonly used.

-

Fluoride Source: Anhydrous alkali metal fluorides, particularly spray-dried potassium fluoride (KF), are preferred. The high surface area of spray-dried KF enhances its reactivity.

-

Reaction Medium: A high-boiling point, polar aprotic solvent (e.g., DMSO, sulfolane) is necessary to solubilize the fluoride salt and reach the high temperatures (80-220°C) required to overcome the activation energy of the substitution.[7]

-

Catalyst (Optional but Recommended): A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the transport of fluoride ions into the organic phase, accelerating the reaction rate.[7]

The reaction proceeds via a stepwise displacement of the chlorine atoms, which are good leaving groups. The electron-withdrawing nature of the nitrile group and the existing halogen atoms activates the aromatic ring toward nucleophilic attack by the fluoride ion.

Caption: Generalized workflow for the synthesis of TFBN.

Experimental Protocols and Safe Handling

Scientific integrity demands that all intermediates be rigorously characterized for purity and identity before use. The following protocols represent industry-standard practices for the quality control and safe handling of TFBN.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a self-validating method to quantify the purity of a TFBN sample.

1. Objective: To determine the purity of a this compound sample as a percentage of the total peak area.

2. Materials & Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Sample Vials with septa

-

Solvent: Dichloromethane or Ethyl Acetate (High Purity/HPLC Grade)

-

This compound sample

3. GC-FID Method Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 240°C

-

Hold: Hold at 240°C for 5 minutes

-

-

Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min)

-

Injection Volume: 1.0 µL

-

Split Ratio: 50:1

4. Sample Preparation:

-

Accurately weigh approximately 10 mg of the TFBN sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

Mix thoroughly until the sample is fully dissolved.

-

Transfer an aliquot to a GC vial for analysis.

5. Procedure & Data Analysis:

-

Equilibrate the GC system with the specified method until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Record the chromatogram.

-

Integrate all peaks detected. The main peak will correspond to TFBN.

-

Calculate the purity by dividing the peak area of TFBN by the total area of all integrated peaks and multiplying by 100.

6. Trustworthiness & Validation: The separation of potential impurities (e.g., starting materials, partially fluorinated intermediates) and their distinct retention times validates the method's specificity. A sharp, symmetrical peak for the main component indicates good chromatographic performance.

Protocol 2: Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[8]

-

Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[8] It causes serious skin and eye irritation and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood or a glove box to avoid inhalation of dust particles.[8] Ensure adequate ventilation is always present.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[8]

Advanced Structural Insights

The solid-state structure of this compound is more complex than its simple 2D representation suggests. X-ray crystallography studies have revealed that the compound can crystallize with three crystallographically independent molecules in the asymmetric unit.[3][9] This phenomenon is noteworthy for drug development professionals, as it indicates the potential for polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and stability, which are critical parameters for an active pharmaceutical ingredient (API).

The crystal packing is stabilized by weak C-H···N intermolecular interactions.[9] The presence of multiple, distinct interlayer contact types further highlights the complexity of the supramolecular assembly.[9] An understanding of these solid-state interactions is crucial for controlling crystallization processes and ensuring the consistent production of the desired solid form.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. Its molecular weight of 157.09 g/mol is the starting point for a deep dive into its rich chemistry, governed by the powerful electronic effects of its trifluorophenyl and nitrile functionalities. By understanding the mechanistic basis for its synthesis and employing rigorous, validated protocols for its analysis and handling, researchers can fully harness the potential of this versatile building block to drive innovation in their respective fields.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound. (n.d.). Chem-Impex.

- This compound | C7H2F3N | CID 737177. (n.d.). PubChem.

- This compound 97 96606-37-0. (n.d.). Sigma-Aldrich.

- This compound 97 96606-37-0. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.

- This compound: A Key Building Block in Pharmaceutical Synthesis. (2025). Google Cloud.

- This compound. (n.d.). Chem-Impex.

- This compound 96606-37-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Process for preparing fluorobenzonitriles. (1995). Google Patents.

- Britton, D. (2008). This compound. Acta Crystallographica Section C, 64(11), o583-o585.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-三氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,4,6-Trifluorobenzonitrile (TFBN), a pivotal fluorinated intermediate in modern organic synthesis. With full editorial control, this document is structured to offer a holistic understanding of TFBN, moving beyond a simple recitation of facts to an integrated narrative that underscores its significance in the fields of pharmaceutical and agrochemical development. We will delve into the causality behind its unique properties, explore its synthesis and reactivity with a focus on mechanistic insights, and detail its applications, all while adhering to the highest standards of scientific integrity.

Physicochemical Properties: The Foundation of Utility

This compound, identified by its CAS number 96606-37-0, is a white to off-white crystalline powder at room temperature.[1] Its molecular formula is C₇H₂F₃N, with a molecular weight of approximately 157.09 g/mol .[1][2][3] The strategic placement of three fluorine atoms on the benzene ring profoundly influences its physical and chemical characteristics, making it a valuable building block in synthetic chemistry.

A critical aspect for any researcher is a clear understanding of a compound's melting and boiling points. For this compound, various sources report slightly different values, which are summarized in the table below. This variability can be attributed to differences in purity and the analytical methods employed.

| Property | Value | Source(s) |

| Melting Point | 57-61 °C | [1][4] |

| 59-63 °C | [2] | |

| 58-61 °C | [5] | |

| Boiling Point | 166.5 ± 35.0 °C (at 760 mmHg) | [1] |

| 92 °C | [4][6] | |

| 179 °C | [5] |

Expert Insight: The discrepancy in boiling points is noteworthy. The value of 92 °C is significantly lower than the other reported figures. This could potentially be a measurement at reduced pressure, a typographical error in the source, or reflect a specific isomer if impurities were present. For practical laboratory applications, it is advisable to purify the compound and determine the boiling point under controlled conditions. The higher values of ~167-179 °C are more consistent with a trisubstituted benzene derivative of this molecular weight.

Other key physicochemical properties include:

The presence of the highly electronegative fluorine atoms and the nitrile group makes the molecule polar, influencing its solubility and chromatographic behavior. The crystal structure of this compound is notable for containing three crystallographically independent molecules, leading to different types of interlayer interactions.[2][7]

Synthesis and Reactivity: A Tale of Fluorine's Influence

The synthesis of fluorinated aromatic compounds like this compound often involves nucleophilic aromatic substitution (SNAᵣ) reactions on polychlorinated precursors. A common industrial approach is the Halex process, which involves the exchange of chlorine atoms for fluorine atoms using an alkali metal fluoride.

Illustrative Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound via the Halex process.

Causality in Experimental Choices:

-

Starting Material: 2,4,6-Trichlorobenzonitrile is a logical precursor due to the lability of the chlorine atoms towards nucleophilic substitution, which is enhanced by the electron-withdrawing nitrile group.

-

Reagents: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. The reaction is often facilitated by a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt in an aprotic solvent.[8]

-

Solvent: High-boiling aprotic polar solvents are typically used to achieve the necessary reaction temperatures and to solvate the cationic species, thereby increasing the nucleophilicity of the fluoride anion.

-

Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the substitution of multiple chlorine atoms. The temperature is carefully controlled to balance reaction rate and minimize side reactions.[8]

The reactivity of this compound is dominated by the interplay between the electron-withdrawing effects of the fluorine atoms and the nitrile group. This makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one or more of the fluorine atoms. The nitrile group itself can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing further synthetic versatility.

Applications in Drug Development and Beyond: The Power of Fluorine

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, a concept well-understood in medicinal chemistry. This compound serves as a key building block for introducing a trifluorinated phenyl moiety into molecules, which can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1][5]

-

Modulated Binding Affinity: The electronegativity and size of fluorine atoms can alter the electronic properties of a molecule, leading to more potent and selective binding to target proteins.[6]

Logical Relationship of Properties to Applications:

Caption: The relationship between the structure of this compound, its key properties, and its applications.

Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals and specialty chemicals where the unique properties imparted by the fluorine atoms are also highly desirable.[1][5]

Safety, Handling, and Storage: A Commitment to Laboratory Safety

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

-

Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation, as well as respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this compound.[9][10] In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Use only outdoors or in a well-ventilated area.[9][10] Wash hands and any exposed skin thoroughly after handling.[9][10]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][9][10] Keep away from heat, sparks, open flames, and other ignition sources.[10] It should be stored away from strong oxidizing agents and strong bases.[9][10]

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information before working with this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material science. Its unique combination of a trifluorinated aromatic ring and a versatile nitrile functional group provides a powerful platform for the synthesis of complex molecules with enhanced properties. A thorough understanding of its physicochemical characteristics, synthetic pathways, and reactivity is essential for harnessing its full potential in research and development. By adhering to strict safety protocols, researchers can confidently and effectively utilize this valuable compound to advance their scientific endeavors.

References

- Exploring this compound: Properties and Applications. (n.d.).

- 96606-37-0, this compound Formula - ECHEMI. (n.d.).

- This compound 97 96606-37-0 - Sigma-Aldrich. (n.d.).

- This compound 97 96606-37-0 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025).

- This compound | C7H2F3N | CID 737177 - PubChem. (n.d.).

- This compound: A Key Building Block in Pharmaceutical Synthesis. (2025).

- This compound - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- US Patent for Process for preparing fluorobenzonitriles. (1995).

- Britton, D. (2008). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o583–o585.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound 97 96606-37-0 [sigmaaldrich.com]

- 3. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

2,4,6-Trifluorobenzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzonitrile in Organic Solvents

Introduction

This compound, a fluorinated aromatic nitrile, is a pivotal building block in modern synthetic chemistry. Its structure, featuring a trifluorinated benzene ring coupled with a nitrile functional group, offers a unique combination of reactivity and stability.[1] This makes it an invaluable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1]

A thorough understanding of a compound's solubility is a prerequisite for its effective application. From selecting an appropriate reaction solvent to developing purification strategies and final product formulations, solubility data governs the efficiency, scalability, and success of chemical processes. This guide provides a comprehensive technical overview of the solubility of this compound, combining theoretical principles, predictive analysis, and actionable experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a white to off-white crystalline solid at room temperature, a characteristic that facilitates its handling and storage.[1] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 96606-37-0 | [2][3] |

| Molecular Formula | C₇H₂F₃N | [3] |

| Molecular Weight | 157.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 57-63 °C | |

| Boiling Point | ~166.5 °C (at 760 mmHg) | [1] |

| Density | ~1.4 g/cm³ | [4] |

The molecule's structure is central to its behavior. The benzene ring forms a nonpolar core, while the three highly electronegative fluorine atoms increase its lipophilicity. The nitrile (-C≡N) group introduces a significant dipole moment, creating a polar region on the molecule and providing a site that can act as a hydrogen bond acceptor. This amphiphilic nature—possessing both polar and nonpolar characteristics—dictates its interaction with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the following interactions are key:

-

Dipole-Dipole Interactions: The polar nitrile group allows for strong dipole-dipole interactions with polar solvents such as acetone and acetonitrile.

-

London Dispersion Forces: The aromatic ring and the overall molecular size allow for significant London dispersion forces, which are the primary mechanism for dissolution in nonpolar solvents like toluene and hexane.

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol and methanol.

The interplay of these forces determines the extent of solubility in a given solvent.

Caption: Primary intermolecular forces governing solubility.

Predictive Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely available in published literature, a reliable predictive profile can be constructed based on its molecular structure, the known solubility of its parent compound (benzonitrile), and qualitative evidence from synthesis protocols.[1][4][5] Benzonitrile is reported to be miscible or very soluble in solvents like ethanol, diethyl ether, and acetone.[5] The addition of three lipophilic fluorine atoms to the ring is expected to enhance solubility in less polar and nonpolar organic solvents while maintaining good solubility in polar aprotic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the polar nitrile group are the dominant force, leading to favorable dissolution.[4] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The molecule can act as a hydrogen bond acceptor. While less effective than dipole-dipole forces, this interaction, combined with the compound's polarity, allows for good solubility. Solubility is confirmed in ethanol from synthesis reports.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute interacts favorably with aromatic solvents through π-stacking and London dispersion forces. The lipophilic nature of the fluorine atoms enhances this. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Solubility is dependent solely on London dispersion forces. While the molecule is relatively large, the polarity of the nitrile group limits miscibility with purely aliphatic, nonpolar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers balance slight polarity with a significant nonpolar character, making them excellent solvents for molecules like this compound that have both polar and nonpolar regions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and effectively solvate a wide range of organic compounds. They are excellent at dissolving molecules with moderate polarity and large nonpolar components. |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar, and hydrophobic nature of the trifluorinated benzene ring dominates, making the molecule poorly soluble in water despite the polar nitrile group. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" ensures that solid material remains undissolved, confirming saturation.

-

Causality: Using an excess of solid is critical to ensure the solution reaches equilibrium at its saturation point.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A sufficient agitation time at a constant temperature is mandatory to reach this state for an accurate measurement.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Causality: This step ensures that the liquid phase to be sampled is free of suspended solid particles, which would artificially inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial.

-

Causality: Filtration is a non-negotiable step to remove any microscopic, undissolved particles before analysis.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC method to determine the precise concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure analytical accuracy.

-

Causality: A validated, quantitative analytical method like HPLC provides the necessary precision and accuracy to determine the concentration in the saturated solution.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This compound exhibits a favorable solubility profile across a range of common non-aqueous solvents, a direct consequence of its unique molecular structure. It is predicted to be highly soluble in polar aprotic, ether, and chlorinated solvents, with moderate to high solubility in polar protic and nonpolar aromatic solvents. Its solubility is expected to be lowest in highly nonpolar aliphatic solvents and water. This versatile solubility makes it an adaptable building block for a wide array of synthetic applications. For processes requiring precise solubility values, the detailed shake-flask protocol provided herein offers a robust framework for experimental determination, empowering researchers to optimize their work in drug discovery and chemical development.

References

- Exploring this compound: Properties and Applic

- Benzonitrile. (n.d.). Chempedia.

- An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile. (n.d.). Benchchem.

- 96606-37-0 | this compound. (n.d.). BLD Pharm.

- This compound. (n.d.). PubChem.

- Solvent. (n.d.). Wikipedia.

- Solvent: benzonitrile. (n.d.). University of Rochester.

Sources

2,4,6-Trifluorobenzonitrile crystal structure analysis.

An In-depth Technical Guide to the Crystal Structure of 2,4,6-Trifluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This compound (TFB), a key fluorinated building block in modern synthetic chemistry, presents a fascinating case study in crystal engineering and molecular recognition. Its utility in the development of pharmaceuticals and agrochemicals is well-established, stemming from the advantageous properties conferred by its trifluorinated aromatic system, such as enhanced metabolic stability and lipophilicity.[1][2] A profound understanding of its solid-state structure is paramount for controlling crystallization processes, predicting potential polymorphism, and designing novel co-crystals and materials. This guide provides a comprehensive analysis of the crystal structure of this compound, synthesizing crystallographic data with practical, field-proven insights into the experimental methodologies and the implications of its unique structural features.

Introduction: The Significance of this compound (TFB)

With the molecular formula C₇H₂F₃N and CAS Number 96606-37-0, TFB is a white crystalline solid that serves as a versatile intermediate.[1] The strategic placement of three fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties and its capacity for intermolecular interactions. In drug development, such fluorination is a widely used strategy to improve pharmacokinetic profiles.[2] The nitrile functional group further adds to its utility, participating in a wide range of chemical transformations.[1][3]

However, the true complexity of TFB is revealed not just in its molecular formula, but in how these molecules arrange themselves in the solid state. The analysis of its crystal structure offers critical insights into the subtle interplay of non-covalent forces that dictate the macroscopic properties of the material, a cornerstone of both pharmaceutical science and materials design.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃N | [4][5] |

| Molecular Weight | 157.09 g/mol | [4][5] |

| CAS Number | 96606-37-0 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-63 °C | [1][6] |

| Boiling Point | ~166.5 °C (at 760 mmHg) | [1] |

| Purity | ≥97-98% | [2] |

Elucidating the Crystal Structure: A Multi-faceted Analysis

The definitive study of the this compound crystal structure was published by Britton in Acta Crystallographica Section C (2008).[7] This work revealed a remarkably complex arrangement that challenges simple packing models and provides a rich platform for understanding intermolecular forces.

The Core Finding: Three Independent Molecules

The most striking feature of the TFB crystal structure is the presence of three crystallographically independent molecules in the asymmetric unit.[7][8] This is an unusual and significant finding. In simpler crystal structures, the asymmetric unit contains only one molecule (or a fraction of one), which is then repeated by symmetry operations to build the entire crystal lattice. The presence of three distinct molecules implies subtle but significant differences in their local environments and conformations.

Of these three molecules:

-

Two molecules possess m symmetry.

-

One molecule possesses mm symmetry. [7]

This crystallographic complexity suggests a delicate energy balance between different possible packing arrangements, which is a strong indicator that the compound may exhibit polymorphism—the ability to exist in multiple crystal forms. Polymorphism is a critical concern in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can have different stabilities, dissolution rates, and bioavailability.[9]

A Hierarchy of Intermolecular Interactions